2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Its structure features:
- A 2-methylbenzylthio group at position 2.
- A phenyl substituent at position 7.
- An o-tolyl (ortho-methylphenyl) group at position 3.
This combination of substituents likely influences its physicochemical properties, synthetic accessibility, and biological activity. While direct data on its bioactivity is unavailable in the provided evidence, structural comparisons with analogs offer insights into structure-property relationships.
Properties
IUPAC Name |
3-(2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-10-6-8-14-21(18)17-32-27-29-24-22(20-12-4-3-5-13-20)16-28-25(24)26(31)30(27)23-15-9-7-11-19(23)2/h3-16,28H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBARHLMPBKRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 437.6 g/mol. The compound's structure includes a pyrrolopyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.6 g/mol |
| Structure | Pyrrolopyrimidine derivative |
Antibacterial Activity
Research has indicated that derivatives of pyrrolopyrimidines exhibit notable antibacterial properties. A study on related compounds demonstrated that they possess significant activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Properties
Pyrrolopyrimidine derivatives have been investigated for their anticancer potential. For instance, compounds in this class have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A recent study highlighted the efficacy of certain pyrrolopyrimidine derivatives in inhibiting proliferation in breast cancer cells (MCF-7 and MDA-MB-231), suggesting that the compound may also exhibit similar anticancer properties .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrrolopyrimidine derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes. The potential for this compound to modulate these pathways warrants further investigation.
Case Studies
- Antibacterial Study : A study involving similar thioether-containing pyrrolopyrimidines showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development as new antibacterial agents .
- Anticancer Research : In vitro assays demonstrated that analogs of the compound effectively inhibited the growth of cancer cells by inducing apoptosis through mitochondrial pathways. The combination of these compounds with existing chemotherapeutics like doxorubicin enhanced their efficacy, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences and Molecular Properties
Key Observations :
Substituent Position Effects: The ortho-methyl group in the target compound’s o-tolyl substituent introduces steric hindrance compared to meta-tolyl (m-tolyl) or para-tolyl (p-tolyl) analogs . This may reduce rotational freedom and influence binding pocket interactions. The 2-methylbenzylthio group in the target compound vs.
Halogen and Functional Group Modifications: The chloro-fluoro substitution in increases molecular weight (506.0 vs. The methoxy group in improves solubility but may reduce membrane permeability compared to methyl or unsubstituted benzyl groups.
Aromatic vs.
Key Observations :
- Yield Trends : Methylation reactions (e.g., ) show moderate yields (~48–61%), suggesting steric or electronic challenges in introducing alkyl groups.
- Demethylation : The use of BF3·SMe2 in to generate hydroxyl groups (3b) results in higher melting points (303–304°C vs. 148–150°C for 3a), likely due to increased hydrogen-bonding capacity.
- Solubility Challenges : The lack of melting point data for the target compound and some analogs (e.g., ) may reflect decomposition or amorphous solid formation, common in highly substituted heterocycles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
